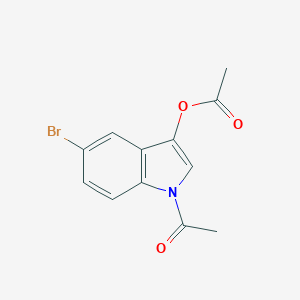

1-Acetyl-5-bromo-1H-indol-3-yl acetate

描述

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Science

Indole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. indexcopernicus.comcreative-proteomics.com This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a common framework in molecules known to exhibit biological activity. nih.govnih.gov Indole derivatives are ubiquitous in nature, found in essential amino acids like tryptophan, neurotransmitters such as serotonin, and a multitude of plant alkaloids. nih.gov

In contemporary chemical science, the indole nucleus is a cornerstone for drug discovery and development. nih.gov Researchers have synthesized a vast library of indole derivatives that demonstrate a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. indexcopernicus.comnih.govwisdomlib.org The versatility of the indole ring allows for modification at various positions, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets like enzymes and receptors. nih.govsmolecule.com This adaptability makes indole derivatives key building blocks in the synthesis of numerous pharmaceuticals and bioactive compounds. indexcopernicus.comnih.gov

Research Trajectories of Halogenated Indoles

The introduction of halogen atoms—such as bromine, chlorine, or iodine—into the indole structure is a common and effective strategy in medicinal chemistry to enhance the therapeutic properties of a compound. nih.gov Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to increased biological activity. nih.gov Bromoindoles, in particular, are a widely distributed group of natural compounds, especially in marine organisms. nih.gov

Research in this area focuses on several key trajectories:

Synthesis: Developing efficient and regioselective methods for the halogenation of indoles is a major focus. Modern synthetic strategies include direct C-H bond halogenation, often under mild, transition-metal-free conditions using simple halide sources. researchgate.netnih.gov The position of halogenation (e.g., at C2, C3, C5, or C6) is crucial, as it can dramatically influence the compound's activity. nih.govnih.govresearchgate.net

Biological Activity: A significant body of research is dedicated to exploring the pharmacological potential of novel halogenated indoles. Studies have shown that the position and type of halogen can impact a compound's potency as, for example, a kinase inhibitor or an antiproliferative agent. nih.govmdpi.com

Materials Science: Halogenated arenes and heteroarenes, including indoles, serve as important intermediates in organic synthesis, particularly in cross-coupling reactions to create more complex molecules for various applications. researchgate.netmdpi.com

Overview of 1-Acetyl-5-bromo-1H-indol-3-yl Acetate (B1210297) as a Research Subject

1-Acetyl-5-bromo-1H-indol-3-yl acetate is a specific derivative within the class of halogenated indoles. Its structure is defined by an indole core functionalized with an acetyl group at the N-1 position, a bromine atom at the C-5 position, and an acetate group at the C-3 position. lookchem.com The presence of these functional groups makes it a useful intermediate in organic synthesis. For instance, it has been used as a starting reagent in the synthesis of indigo (B80030) dyes like 5,5′-dibromo-4,4′-dichloroindigo. chemicalbook.com

The academic interest in this compound stems from its potential as a building block for more complex molecules and the inherent bioactivity associated with its structural components. The bromoindole motif is a known pharmacophore, and the acetyl and acetate groups provide sites for further chemical modification. smolecule.com Efficient synthetic routes for this and related compounds have been developed, often starting from substituted 2-chlorobenzoic acids. researchgate.netgoogle.com

Below is a summary of the key physicochemical properties of this compound. lookchem.com

| Property | Value |

|---|---|

| Molecular Formula | C12H10BrNO3 |

| Molecular Weight | 296.12 g/mol |

| Appearance | Light yellow or cream solid |

| Melting Point | 125-128 °C |

| Boiling Point | 395.7 °C at 760 mmHg |

| Density | 1.54 g/cm³ |

| Flash Point | 193.1 °C |

| CAS Number | 33588-54-4 |

Structure

3D Structure

属性

IUPAC Name |

(1-acetyl-5-bromoindol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRIDJAGAYGJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187292 | |

| Record name | N-Acetyl-5-bromoindolyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33588-54-4 | |

| Record name | 1-[3-(Acetyloxy)-5-bromo-1H-indol-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33588-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-5-bromoindolyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033588544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-5-bromoindolyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-5-bromoindolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-5-BROMOINDOLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NPN899838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Acetyl (N1) | ~2.6 | Singlet |

| Acetyl (O3) | ~2.3 | Singlet |

| H-2 | ~7.5-7.8 | Singlet or Doublet |

| H-4 | ~7.6-7.9 | Doublet |

| H-6 | ~7.3-7.5 | Doublet of doublets |

| H-7 | ~8.1-8.3 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Similarly, detailed experimental ¹³C NMR data for 1-Acetyl-5-bromo-1H-indol-3-yl acetate (B1210297) is not extensively reported. However, the anticipated chemical shifts can be inferred from the structure and data for analogous compounds. The spectrum would display signals for the carbonyl carbons of the acetyl groups, the carbons of the indole (B1671886) ring, and the methyl carbons. The carbon attached to the bromine (C-5) would show a characteristic shift, and the other aromatic carbons would be influenced by the substituents.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 | ~120-125 |

| C-3 | ~110-115 |

| C-3a | ~128-132 |

| C-4 | ~122-126 |

| C-5 | ~115-118 |

| C-6 | ~125-129 |

| C-7 | ~115-120 |

| C-7a | ~135-138 |

| N-C=O | ~168-172 |

| O-C=O | ~169-173 |

| N-COC H₃ | ~23-27 |

| O-COC H₃ | ~20-24 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Acetyl-5-bromo-1H-indol-3-yl acetate would be expected to show characteristic absorption bands corresponding to the carbonyl groups of the N-acetyl and O-acetyl moieties, as well as vibrations from the aromatic indole ring.

Characteristic IR Absorption Bands:

| Functional Group | Expected Absorption Frequency (ν, cm⁻¹) |

| C=O (N-acetyl) | 1700-1730 |

| C=O (O-acetyl, ester) | 1735-1750 |

| C-N Stretching | 1250-1350 |

| C-O Stretching (ester) | 1000-1300 |

| Aromatic C=C Stretching | 1450-1600 |

| Aromatic C-H Bending | 690-900 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₂H₁₀BrNO₃), the molecular weight is 296.12 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of the target compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. For a compound like this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of the compound can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A suitable mobile phase would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The position of the compound on the developed plate is characterized by its retention factor (Rf) value. Visualization can be achieved under UV light or by using a staining agent.

Biological Activity and Medicinal Chemistry Research

Evaluation of Potential Pharmacological Properties

Despite the broad interest in the indole (B1671886) chemical family, specific and detailed research on the pharmacological properties of 1-Acetyl-5-bromo-1H-indol-3-yl acetate (B1210297) is limited in peer-reviewed scientific literature. While some commercial suppliers suggest potential biological activities, these claims are not typically substantiated by published, in-depth studies.

The indole ring system is a core component of many natural and synthetic molecules with potent anticancer activities, targeting various mechanisms of cancer cell proliferation. The inclusion of a bromine atom at the 5-position of the indole ring, as seen in other related compounds, has been explored as a strategy to enhance cytotoxic effects against cancer cell lines. beilstein-archives.orgnih.govresearchgate.netresearchgate.net

However, a thorough review of scientific literature reveals a lack of specific studies evaluating the anticancer activity of 1-Acetyl-5-bromo-1H-indol-3-yl acetate. There are no published data detailing its effects on specific cancer cell lines, its mechanism of action, or its half-maximal inhibitory concentration (IC₅₀) values. While some chemical vendor websites make general statements about its potential anticancer properties, these are not supported by cited research. smolecule.com

Indole derivatives are a well-established class of compounds investigated for their ability to inhibit the growth of various microbial and bacterial pathogens. nih.govmdpi.com The structural features of this compound, including the halogenated indole core, are consistent with motifs found in other experimental antimicrobial agents.

Based on available scientific literature, there are no specific research articles that have investigated and quantified the antimicrobial or antibacterial properties of this compound. Data on its minimum inhibitory concentration (MIC) against specific strains of bacteria or fungi have not been published. A general mention of potential antimicrobial properties is noted on some commercial websites, but without reference to primary scientific evidence. smolecule.com

The anti-inflammatory potential of indole-containing compounds is an active area of research, with some derivatives showing promise in modulating inflammatory pathways. nih.gov

Specific research into the anti-inflammatory effects of this compound, however, is not present in the current body of scientific literature. There are no available studies detailing its impact on inflammatory markers, enzymatic pathways related to inflammation (such as cyclooxygenases), or in vivo models of inflammation.

Many heterocyclic compounds, including certain indole derivatives, have been assessed for their ability to act as antioxidants by scavenging free radicals or chelating metals.

There are currently no published scientific studies that specifically assess the antioxidant capacity of this compound. Consequently, there is no data available from standard antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ferric reducing antioxidant power (FRAP), or total antioxidant capacity (TAC) for this specific compound.

The targeted inhibition of specific enzymes is a key strategy in modern drug discovery. Indole-based molecules have been designed and synthesized to target a wide array of enzymes implicated in various diseases.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the management of conditions such as Alzheimer's disease. The indole nucleus has been used as a scaffold for the development of novel cholinesterase inhibitors. nih.govinnovareacademics.in

A review of the scientific literature indicates that this compound has not been specifically evaluated as an inhibitor of either acetylcholinesterase or butyrylcholinesterase. There are no published IC₅₀ values or kinetic studies describing its interaction with these enzymes.

Enzyme Inhibition Studies

Lipoxygenase (LOX) Inhibition

There is currently no available scientific literature detailing the screening or inhibitory activity of this compound against lipoxygenase (LOX) enzymes. Although various screening assays are commercially available to identify potential LOX inhibitors, there is no evidence to suggest that this specific compound has been evaluated using these methods.

Enzyme Kinetics Studies

No enzyme kinetics studies have been published for this compound. Consequently, kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which are crucial for understanding the efficiency and mode of interaction of a compound with an enzyme, are not available.

Mechanistic Investigations of Biological Action

Modulation of Cellular Signaling and Regulation Pathways

Detailed investigations into the modulation of cellular signaling and regulation pathways by this compound have not been reported in the scientific literature. While related brominated indole compounds have been found to modulate inflammatory pathways, such as the inhibition of nuclear factor kappa B (NFκB) translocation, these findings cannot be directly extrapolated to this compound without specific experimental evidence. mdpi.com

Interactions with Biological Targets

The specific biological targets of this compound remain unidentified. Research on other 5-bromoindole (B119039) derivatives has pointed towards interactions with targets like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net However, the binding affinity and interaction of this compound with this or any other biological target have not been investigated.

Role in Drug Discovery and Development

While this compound is commercially available and may serve as a building block in organic synthesis, there is no published evidence of its specific application in drug discovery and development programs. The indole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. nih.govresearchgate.net However, the potential of this particular derivative as a lead compound for the development of new therapeutic agents has not been explored in the available literature.

Lead Compound Identification and Optimization

In drug discovery, a lead compound is a chemical starting point that exhibits promising therapeutic activity and undergoes modification to enhance its efficacy, selectivity, and pharmacokinetic properties. The 5-bromoindole nucleus, readily accessible from this compound, is a well-established scaffold for identifying such lead compounds. chemimpex.com Medicinal chemists utilize this core structure to synthesize libraries of related molecules, which are then screened for activity against various biological targets.

The optimization process involves systematically altering the structure of the initial compound and evaluating how these changes affect its biological activity, a process known as establishing a structure-activity relationship (SAR). For instance, research into 5-bromoindole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, demonstrates this process. A series of new 5-bromoindole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. researchgate.netnih.gov Through this systematic approach, compounds with significantly enhanced potency and specificity can be identified. This iterative cycle of design, synthesis, and testing is fundamental to optimizing a lead compound for potential clinical development.

Development of New Therapeutic Agents

The 5-bromoindole scaffold, for which this compound is a key synthetic precursor, has been successfully employed in the development of novel anticancer agents. chemimpex.com By modifying this core structure, researchers have created potent inhibitors of various cancer-related targets, including protein kinases like EGFR and VEGFR-2. nih.govmdpi.com

One line of research focused on creating hybrids of 5-bromoindolin-2-one and other biologically active moieties. Specifically, scientists synthesized a series of 1-benzyl-5-bromoindolin-2-one derivatives linked to a 4-arylthiazole group. mdpi.com These compounds were then tested for their ability to inhibit the growth of human breast (MCF-7) and lung (A-549) cancer cell lines. Several derivatives showed significant cytotoxic activity, with two compounds in particular demonstrating high potency against the MCF-7 cell line. mdpi.com

| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) |

| 7c | 4-(4-chlorophenyl)thiazole | MCF-7 | 7.17 |

| 7d | 4-(4-methoxyphenyl)thiazole | MCF-7 | 2.93 |

Data sourced from studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. mdpi.com

Further investigation into the mechanism of action revealed that these potent compounds also acted as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in tumor angiogenesis. Compound 7d was found to be a particularly effective inhibitor of VEGFR-2, suggesting its potential as a dual-action anticancer agent. mdpi.com

In a separate study, researchers developed new derivatives based on 5-bromoindole-2-carboxylic acid. researchgate.netnih.gov These compounds were designed and synthesized to act as EGFR tyrosine kinase inhibitors. The antiproliferative activity of these novel derivatives was assessed against three human cancer cell lines: lung (A549), liver (HepG2), and breast (MCF-7). The results identified a carbothioamide derivative, designated as compound 3a , as the most potent among the synthesized molecules, displaying significant activity against all three cell lines. researchgate.net

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| 3a | HepG2 (Liver Cancer) | 2.01 |

| 3a | A549 (Lung Cancer) | 3.14 |

| 3a | MCF-7 (Breast Cancer) | 4.35 |

Data sourced from studies on novel 5-bromoindole-2-carboxylic acid derivatives. researchgate.net

These examples highlight the strategic importance of this compound as a foundational molecule in medicinal chemistry. Its 5-bromoindole core serves as a privileged scaffold, enabling the systematic design and synthesis of novel derivatives with potent and specific biological activities, leading to the development of promising new candidates for therapeutic agents.

Future Research and Translational Potential of this compound

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The specific compound, this compound, with its unique substitution pattern—an acetyl group at the N1-position, a bromine atom at the C5-position, and an acetate group at the C3-position—presents a multifaceted platform for future scientific exploration. The strategic placement of these functional groups offers significant potential for novel reactivity, diverse biological applications, and innovative therapeutic strategies. This article explores the forward-looking research directions and translational perspectives for this promising chemical entity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。